Acth (7-16)NH2
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Overview
Description
Acth (7-16)NH2 exhibits neurotrophic effects.
Scientific Research Applications
Behavioral and Neurotrophic Effects
ACTH (7-16)NH2 has demonstrated significant behavioral and neurotrophic effects. It influences motor activity in rats, both increasing and inducing hypokinesia under different conditions, such as low light intensity and mild stress. In rats with brain lesions, this compound can reverse lesion-induced motor hypoactivity, suggesting its potential role in brain processes affected by environmental changes and brain damage (Wolterink & van Ree, 1989).
Action on Brain Peptidases
Research on brain peptidases indicates that this compound, among other fragments, can be produced by the action of these enzymes on ACTH at various pH levels. This suggests its involvement in the complex processing and regulation of ACTH in the brain (Wang, Burbach, & Verhoef, 1983).
Interaction with Dopaminergic Ligands
This compound exhibits an ability to influence dopaminergic ligands, particularly in its interaction with dopamine D2 receptors. This finding suggests its potential role in regulating dopaminergic neurotransmission, with implications for understanding disorders involving dopaminergic systems (Florijn et al., 1991).
Role in ACTH Processing
The processing of ACTH in the brain is a significant area where this compound is involved. Its generation and the character of its fragments provide insight into the proteolytic processes governing ACTH biotransformation, an essential aspect of understanding ACTH's central activities in the brain (Wang, Burbach, Verhoef, & de Wied, 1983).
Influence on Bone Mass
ACTH, including its fragment this compound, has been identified as a novel regulator of bone mass. This aspect expands the understanding of ACTH beyond its traditional endocrine functions, suggesting a more diverse physiological role (Isales, Zaidi, & Blair, 2010).
Properties
CAS No. |
57241-86-8 |
---|---|
Molecular Formula |
C58H92N18O10 |
Molecular Weight |
1201.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChI Key |
HTQNAQFVDAMSPJ-XAPJERKZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FRWGKPVGKK |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acth (7-16)NH2; ACTH - (7-16)-amide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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